molecular formula C10H18ClNO2 B2901279 Methyl 2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridine-5-carboxylate;hydrochloride CAS No. 2416237-56-2

Methyl 2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridine-5-carboxylate;hydrochloride

Cat. No.: B2901279
CAS No.: 2416237-56-2
M. Wt: 219.71
InChI Key: ZKYDPLPWGRQTPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridine-5-carboxylate hydrochloride is a bicyclic compound featuring a pyridine ring fused to a cyclopentane system. The molecule includes a methyl ester group at position 5 and exists as a hydrochloride salt, enhancing its solubility in polar solvents.

Properties

IUPAC Name

methyl 2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridine-5-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c1-13-10(12)9-3-2-7-6-11-5-4-8(7)9;/h7-9,11H,2-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWYVMNIWPNYRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2C1CCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Differences

The compound’s closest analogs are pyrazole-carboximidamide derivatives (e.g., compounds 1–11 in ). Key differences include:

Feature Target Compound Pyrazole-Carboximidamide Derivatives ()
Core Structure Bicyclic cyclopenta[c]pyridine Monocyclic pyrazole
Functional Groups Methyl ester, hydrochloride salt Carboximidamide (-C(=NH)NH2), aryl substituents (e.g., Cl, Br, OMe)
Ring Conformation Fused five- and six-membered rings; potential chair/half-chair conformers Planar pyrazole ring with substituents influencing steric effects

The hydrochloride salt enhances aqueous solubility, unlike the neutral pyrazole analogs .

Conformational and Crystallographic Analysis

emphasizes the role of ring conformations (e.g., half-chair vs. chair) in stabilizing fused bicyclic systems. For the target compound, the cyclopentane ring likely adopts a puckered conformation, while the pyridine ring remains planar.

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
CyclocondensationPOCl₃, 80°C, 6h65–70≥95%
Hydrogenation10% Pd/C, H₂ (1 atm), 24h85–90≥98%
Salt FormationHCl/EtOH, RT, 2h95≥99%

Advanced: How can structural ambiguities in the bicyclic core be resolved using crystallographic and computational methods?

Methodological Answer:
Structural elucidation of the octahydro-cyclopenta[c]pyridine system requires:

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement. Challenges include resolving hydrogen atom positions in the saturated bicyclic framework due to low electron density. Twinning or disorder in crystals may necessitate high-resolution data (≤1.0 Å) .
  • DFT Calculations : Compare experimental bond lengths/angles with density functional theory (DFT)-optimized structures (e.g., B3LYP/6-31G* basis set) to validate stereochemistry .
  • NMR Analysis : Assign ¹H/¹³C NMR signals using 2D techniques (COSY, HSQC) to resolve overlapping peaks from equivalent protons in the cyclopentane ring .

Basic: What analytical techniques are critical for assessing purity and stability?

Methodological Answer:

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (TFA) to detect impurities (<0.1%) .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td) to assess thermal stability. For this compound, Td typically exceeds 200°C .
  • Karl Fischer Titration : Quantify water content (<0.5% w/w) to ensure hygroscopic stability of the hydrochloride salt .

Advanced: How can conflicting spectroscopic data (e.g., NMR shifts) be reconciled?

Methodological Answer:
Discrepancies often arise from solvent effects, tautomerism, or dynamic processes. Strategies include:

  • Variable-Temperature NMR : Identify conformational equilibria (e.g., chair-boat transitions in the cyclopentane ring) by acquiring spectra at 25°C to −40°C .
  • Solvent Screening : Compare DMSO-d₆ vs. CDCl₃ to isolate solvent-induced shifts. For example, the ester carbonyl (C=O) signal may shift by 1–2 ppm due to hydrogen bonding in DMSO .
  • Computational Prediction : Use software like ACD/Labs or Gaussian to simulate NMR spectra and assign ambiguous signals .

Basic: What in vitro assays are suitable for evaluating biological activity?

Methodological Answer:

  • Enzyme Inhibition : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based assays. For related cyclopenta-pyridines, IC₅₀ ranges from 0.5–5 µM .
  • Cell Viability Assays : Test cytotoxicity in cancer lines (e.g., MCF-7) via MTT assays. Dose-response curves (0.1–100 µM) can identify therapeutic windows .
  • Solubility Profiling : Use shake-flask method in PBS (pH 7.4) to determine aqueous solubility, critical for in vivo translation .

Advanced: How do steric and electronic effects influence reactivity in functionalization reactions?

Methodological Answer:
The bicyclic system’s rigidity and electron-deficient pyridine ring dictate reactivity:

  • Steric Effects : Substituents at C5 (carboxylate) hinder nucleophilic attacks at adjacent positions. For example, ester hydrolysis requires harsh conditions (6M HCl, reflux) due to steric shielding .
  • Electronic Effects : The pyridine nitrogen directs electrophilic substitution to C3/C7. Computational studies (Mulliken charges) show higher electron density at these sites .
  • Catalysis : Pd-mediated cross-coupling (e.g., Suzuki) at C2/C4 requires bulky ligands (e.g., SPhos) to mitigate steric hindrance .

Basic: What are the key challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Purification : Column chromatography is impractical at scale. Switch to recrystallization (ethanol/water) or fractional distillation .
  • Byproduct Control : Optimize POCl₃ stoichiometry to minimize phosphorylated byproducts .
  • Safety : Handle HCl gas with scrubbers during salt formation to avoid corrosion .

Advanced: How can high-throughput crystallography pipelines improve structural validation?

Methodological Answer:

  • Automated Screening : Use robotics to test 100+ crystallization conditions (e.g., PEGs, salts) in 96-well plates .
  • Synchrotron Data Collection : Achieve rapid data acquisition (≤5 min per crystal) at beamlines with high-flux X-rays .
  • Machine Learning : Train models on existing cyclopenta-pyridine structures to predict crystallization success .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.